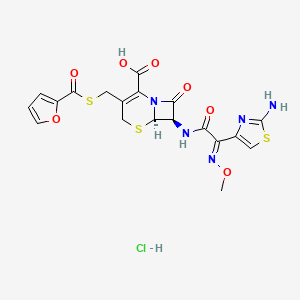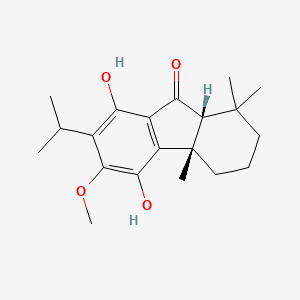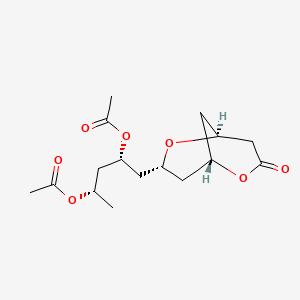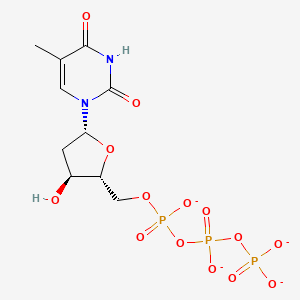
Ceftiofur HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ceftiofur Hydrochloride is the hydrochloride salt form of ceftiofur, a semisynthetic, beta-lactamase-stable, broad-spectrum, third-generation cephalosporin with antibacterial activity. Ceftiofur binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Wissenschaftliche Forschungsanwendungen
1. Ceftiofur Residues in Dairy Industry
Ceftiofur HCl, a third-generation cephalosporin, is frequently used in the dairy industry. Its administration in dairy cows leads to concerns about the presence of antibiotic residues in milk. Studies have shown that when ceftiofur HCl is used as per official guidelines, milk is generally free of violative residues of ceftiofur. However, the reliability and specificity of commercial screening tests for detecting ceftiofur residues in milk are variable (Durel, Gallina, & Pellet, 2019).
2. Treatment of Post-partum Metritis in Dairy Cows
Ceftiofur HCl has been evaluated for its efficacy in treating acute post-partum metritis in dairy cows. Clinical trials have demonstrated its effectiveness when administered parenterally over consecutive days, highlighting its potential for therapeutic use in dairy farming (Chenault et al., 2001); (Chenault et al., 2004).
3. Antimicrobial Susceptibility in Dairy Cows
The effect of ceftiofur HCl on the antimicrobial susceptibility of fecal Escherichia coli isolates in dairy cows has been studied. Results indicated a temporary decrease in the concentration of fecal E. coli post-treatment, but no significant increase in ceftiofur resistance was observed (Mann, Siler, Jordan, & Warnick, 2011).
4. Pharmacokinetics in Neonatal Foals
Ceftiofur HCl's pharmacokinetics when administered to neonatal foals have been examined. The study provided insights into the drug's absorption and bioavailability in young animals, indicating its potential use in veterinary medicine for treating infections in foals (Hall et al., 2011).
5. Environmental Impact and Degradation
Research on ceftiofur's degradation in the environment, particularly in water sources near beef farms, showed that its degradation involves a combination of hydrolysis and biodegradation. This study is crucial for understanding the environmental impact of ceftiofur usage in livestock farming (Li et al., 2011).
6. Impact on Pro-Inflammatory Cytokine Secretion
Ceftiofur has been observed to impair the secretion of pro-inflammatory cytokines, suggesting its potential immunomodulatory effects. This could have implications for its use in treating infections where the inflammatory response needs to be managed (Ci et al., 2008).
Eigenschaften
Produktname |
Ceftiofur HCl |
|---|---|
Molekularformel |
C19H18ClN5O7S3 |
Molekulargewicht |
560 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H17N5O7S3.ClH/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);1H/b23-11+;/t12-,16-;/m1./s1 |
InChI-Schlüssel |
KEQFDTJEEQKVLM-BIDYTWAPSA-N |
Isomerische SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl |
Kanonische SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl |
Synonyme |
ceftiofur ceftiofur hydrochloride ceftiofur sodium Naxcel U 64279A U-64279E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2,2,7,7,9,9-hexamethyl-10-oxido-8H-pyrano[2,3-b]carbazol-10-ium](/img/structure/B1243567.png)


